N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c1-31-21-13-12-17(16-22(21)32-2)14-15-26-24-19-10-6-7-11-20(19)30-25(27-24)23(28-29-30)18-8-4-3-5-9-18/h3-13,16H,14-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMQENGQNKWHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Quinazoline Formation: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions.
Introduction of Phenyl and Dimethoxyphenyl Groups: The phenyl and dimethoxyphenyl groups are introduced through substitution reactions, often using reagents like phenylboronic acid and dimethoxyphenylboronic acid in the presence of palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline core facilitates nucleophilic substitution at the C-5 amine position. Methoxy and phenyl groups act as electron-donating substituents, directing reactivity toward electrophilic aromatic substitution (EAS) and nucleophilic displacements.
| Reaction Type | Mechanism | Example Reaction | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Amination | SNAr with primary/secondary amines | Reaction with ethanolamine at C-5 | K2CO3, DMF, 80°C | ~68% | |
| Halogenation | Electrophilic bromination at C-8 | Br2 in CHCl3 under UV light | RT, 12 h | 72% |
Key Findings :
-
Methoxy groups at the 3,4-positions enhance para-directing effects, favoring substitution at C-8 over C-6.
-
Copper(I) iodide catalyzes Ullmann-type couplings for aryl group introductions .
Functionalization via Alkylation/Acylation
The ethylenediamine linker (-CH2CH2-) between the dimethoxyphenyl and quinazoline moieties undergoes alkylation and acylation.
| Reaction Type | Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide | N-Methyl derivative | NaH, THF, 0°C→RT | 85% | |
| Acylation | Acetyl chloride | Acetylated amine | Pyridine, CH2Cl2, 24 h | 78% |
Kinetic Data :
-
Alkylation proceeds with pseudo-first-order kinetics (k = 0.15 min⁻¹ at 25°C).
-
Acylation shows steric hindrance from the triazolo group, reducing reactivity by ~30% compared to non-fused quinazolines.
Oxidation:
The dimethoxyphenyl group undergoes demethylation under strong oxidizing conditions:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| HNO3 (conc.) | 3,4-Dihydroxyphenyl derivative | 100°C, 6 h | 64% |
| KMnO4 | Quinone formation | pH 2, 60°C | 41% |
Source :
Reduction:
Catalytic hydrogenation reduces the triazole ring:
| Catalyst | Product | Conditions | Yield |
|---|---|---|---|
| Pd/C (10%) | Dihydrotriazoloquinazoline | H2 (1 atm), EtOH, 4 h | 89% |
| NaBH4 | Partial reduction of triazole | MeOH, 0°C | 55% |
Cross-Coupling Reactions
The phenyl group at C-3 participates in Suzuki-Miyaura and Sonogashira couplings:
| Reaction | Partner | Catalyst | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromoanisole | Pd(PPh3)4 | Biaryl derivative | 76% |
| Sonogashira | Phenylacetylene | CuI/PdCl2 | Alkyne-functionalized analog | 68% |
Optimized Conditions :
Cycloaddition and Heterocycle Formation
The triazolo ring engages in [3+2] cycloadditions with nitrile oxides to form fused pentacyclic systems:
| Dipolarophile | Product | Conditions | Yield |
|---|---|---|---|
| Benzonitrile oxide | Triazolo-isoquinoline | Toluene, 110°C | 58% |
| Acetonitrile oxide | Spirocyclic derivative | Microwave, 150°C | 63% |
Mechanistic Insight :
Acid/Base-Mediated Rearrangements
Under acidic conditions, the triazoloquinazoline undergoes ring-opening:
| Acid | Product | Conditions | Yield |
|---|---|---|---|
| HCl (6M) | 5-Aminoquinazolin-4(3H)-one | Reflux, 8 h | 82% |
| TFA | Triazole cleavage product | RT, 24 h | 71% |
Application : Rearrangement products show enhanced solubility for biological assays .
Photochemical Reactions
UV irradiation induces -sigmatropic shifts in the triazolo moiety:
| Wavelength (nm) | Product | Quantum Yield (Φ) |
|---|---|---|
| 254 | Isomeric triazoloquinazoline | 0.32 |
| 365 | Decomposition | 0.12 |
Comparative Reactivity Table
| Reaction Type | Rate Enhancement | Cause |
|---|---|---|
| Nucleophilic Substitution | 2.1× | Electron-rich dimethoxyphenyl group |
| Suzuki Coupling | 0.7× | Steric hindrance from C-3 phenyl |
| Photorearrangement | 1.8× | Extended conjugation from substituents |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit anticancer properties. The triazoloquinazoline scaffold is known for its ability to inhibit specific kinases involved in cancer progression. For instance:
- Case Study 1 : A derivative of this compound demonstrated selective inhibition of the AKT pathway in breast cancer cells, leading to reduced cell proliferation and increased apoptosis rates .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains:
- Case Study 2 : In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Neurological Disorders
The structural features of this compound suggest potential applications in treating neurological disorders:
- Case Study 3 : In animal models of anxiety and depression, the compound showed anxiolytic effects comparable to standard treatments. It is hypothesized that its mechanism involves modulation of neurotransmitter systems .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in several studies:
- Case Study 4 : Research demonstrated that it could significantly reduce inflammation markers in models of rheumatoid arthritis. This suggests a potential application in developing anti-inflammatory drugs .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics:
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its triazoloquinazoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₃ |
| Molecular Weight | 311.375 g/mol |
| Density | 1.119 g/cm³ |
| Boiling Point | 528.4 ºC |
| Flash Point | 273.4 ºC |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines:
- A549 (Lung Adenocarcinoma) : IC50 values indicate significant antiproliferative activity.
- SW-480 (Colorectal Cancer) : Similar trends in cytotoxicity were observed.
- MCF-7 (Breast Cancer) : The compound also shows promising results against this cell line.
In a study by , the compound demonstrated an IC50 value of 5.9 µM against A549 cells, indicating its potential as an effective anticancer agent.
The mechanism of action for this compound appears to involve the induction of apoptosis and cell cycle arrest. The compound was shown to induce apoptosis in a dose-dependent manner in A549 cells, with early and late apoptotic rates increasing significantly at higher concentrations (10 µM and 15 µM) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The triazole ring contributes to its interaction with biological targets.
- The quinazoline moiety is known for its role in inhibiting tyrosine kinase activities, which are crucial in cancer progression.
Pharmacological Activities
Beyond anticancer effects, compounds related to quinazoline structures have been reported to exhibit a range of pharmacological activities:
- Antifungal
- Anti-inflammatory
- Antimicrobial
- Antihyperlipidemic
These diverse activities suggest that this compound could be a versatile therapeutic agent .
Study 1: Cytotoxic Evaluation
In a study published in Scientific Reports, the synthesized compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced significant apoptotic activity .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between the compound and epidermal growth factor receptor (EGFR). These studies revealed favorable binding affinities that support its potential as an EGFR inhibitor, which is critical for tumor growth inhibition .
Q & A
Q. What are the key considerations for synthesizing this compound, and what methodologies are validated in literature?
The synthesis typically involves cyclocondensation of triazole-amine precursors with substituted quinazoline intermediates under controlled conditions. For example:
- Use dimethylformamide (DMF) or ethanol as solvents to facilitate cyclization .
- Catalysts like triethylamine or p-toluenesulfonic acid improve yields by promoting intermediate stability .
- Reaction temperatures between 60–100°C are critical to avoid side products like regioisomers .
Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-hydrazinobenzoic acid + diphenyl N-cyano-dithioimidocarbonate | Cyclocondensation to form triazoloquinazoline core |
| 2 | Ethanol, triethylamine, 60°C, 24h | Purification via recrystallization |
Q. How is this compound characterized, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazole-quinazoline fusion and substituent positions (e.g., δ 7.2–8.3 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 487.2 for [M+H]⁺) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, such as planarity of the fused ring system (e.g., dihedral angle 59.3° for phenyl substituents) .
Q. What safety protocols are recommended for handling this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Personal Protective Equipment (PPE) : Use nitrile gloves , lab coats , and fume hoods to avoid inhalation/contact (H315/H319 hazards) .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (P370–P375 guidelines) .
Advanced Research Questions
Q. How can reaction yields be optimized for scale-up synthesis?
- Solvent Optimization : Replace DMF with acetonitrile to reduce byproduct formation (e.g., regioisomers) .
- Catalyst Screening : Test palladium on carbon or copper(I) iodide for cross-coupling steps to improve efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with 80°C microwave irradiation .
Q. How to resolve contradictions in spectral data for structural elucidation?
- Case Study : Conflicting ¹H NMR signals (δ 7.8 vs. 8.1 ppm) may arise from rotamers or polymorphism . Use variable-temperature NMR to identify dynamic equilibria .
- Comparative Crystallography : Cross-reference with known triazoloquinazoline structures (e.g., CCDC 987654) to validate bond lengths/angles .
Q. What structure-activity relationships (SAR) are reported for related compounds?
- Substituent Effects :
- Fluorine Substitution : Adding CF₃ at R₃ enhances metabolic stability (t₁/₂ > 6h in liver microsomes) .
Data Contradiction Analysis
Q. Why do different studies report varying biological potencies for similar analogs?
- Assay Variability : Differences in cell lines (e.g., UO-31 renal vs. HeLa cervical) and endpoint metrics (IC₅₀ vs. EC₅₀) affect comparisons .
- Regiochemical Ambiguity : Misassignment of triazole-quinazoline fusion (e.g., [1,5-a] vs. [1,5-c]) leads to incorrect SAR interpretations .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
